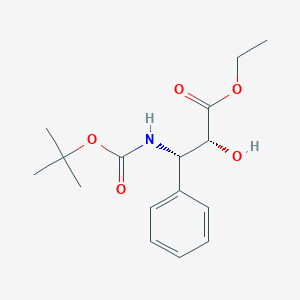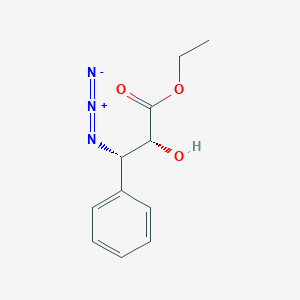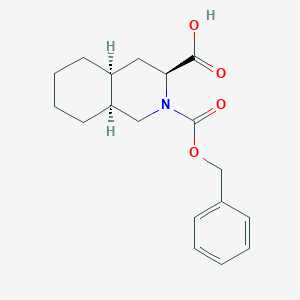
(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
説明
“(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid” is a chemical compound with the molecular formula C15H25NO4 . It has a molecular weight of 283.37 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 283.37 .科学的研究の応用
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Pharmaceutical Testing
The compound is used in pharmaceutical testing . It could be used as a reference standard for accurate results. Reference standards are used in pharmaceutical testing to ensure the identity, strength, quality, and purity of products.
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds . For example, it has been used in the synthesis of (3S, 4aS, 8aS)-N-(t-butyl)decahydro-3-isoquinolinecarboxamide .
Catalyst in Chemical Reactions
The compound can act as a catalyst in certain chemical reactions . In a study, it was used in the diastereoselective hydrogenation over supported metal catalysts .
作用機序
Target of Action
The primary target of this compound, also known as Saquinavir , is the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapy .
Mode of Action
Saquinavir inhibits the HIV-1 protease, an enzyme that cleaves polyprotein precursors to produce the individual proteins necessary for the assembly of new viral particles . By inhibiting this enzyme, Saquinavir prevents the maturation of the virus, thereby halting its replication .
Biochemical Pathways
The inhibition of the HIV-1 protease affects the viral replication pathway. Without the action of this enzyme, the virus is unable to correctly form the proteins required for its structure. This results in the production of immature, non-infectious viral particles .
Pharmacokinetics
Saquinavir is well absorbed orally and possesses favorable pharmacokinetic properties . To overcome this, Saquinavir is co-administered with Ritonavir, a potent enzyme inhibitor that increases the bioavailability and subsequent serum concentrations of Saquinavir, thus dramatically improving its antiviral activity .
Result of Action
The result of Saquinavir’s action is a decrease in the production of infectious HIV-1 particles. By preventing the maturation of the virus, Saquinavir effectively halts the spread of the infection within the host .
Action Environment
The action, efficacy, and stability of Saquinavir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness due to potential drug-drug interactions . Additionally, individual patient factors such as age, genetic makeup, and overall health status can also influence the drug’s action .
特性
IUPAC Name |
(3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDLZOUHAPYVTA-XHSDSOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595369 | |
| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136465-85-5 | |
| Record name | (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




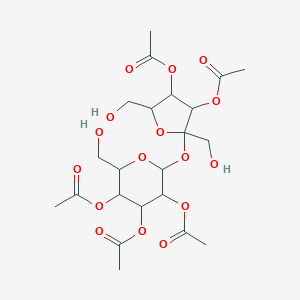
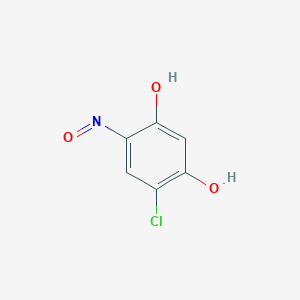

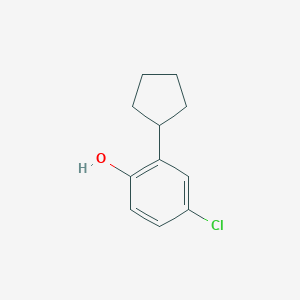
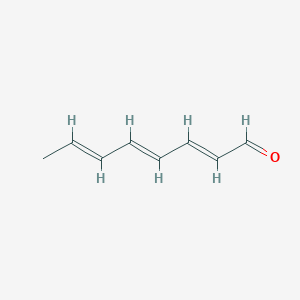
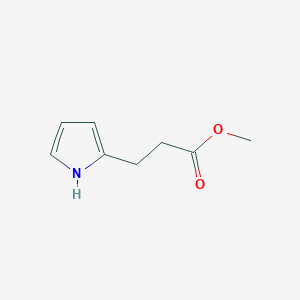
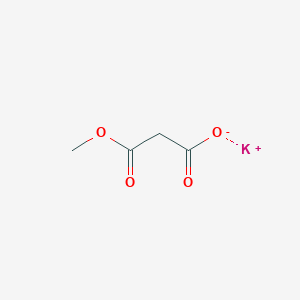

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)

